molecular formula C18H18N4O2 B2947824 (E)-2-((2-hydroxyethyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 304864-98-0

(E)-2-((2-hydroxyethyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2947824
CAS No.: 304864-98-0
M. Wt: 322.368
InChI Key: TXFWUHPJUNROKH-UDWIEESQSA-N
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Description

The compound (E)-2-((2-hydroxyethyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a pyridopyrimidinone derivative characterized by a planar heterocyclic core with three key substituents:

  • 9-Methyl group: Contributes to steric stabilization and modulates electronic effects.
  • (E)-Phenyliminomethyl group: Provides rigidity and π-π stacking interactions due to the aromatic phenyl ring.

Properties

IUPAC Name

2-(2-hydroxyethylamino)-9-methyl-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-6-5-10-22-17(13)21-16(19-9-11-23)15(18(22)24)12-20-14-7-3-2-4-8-14/h2-8,10,12,19,23H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFWUHPJUNROKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-2-((2-hydroxyethyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a pyrido-pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20N4O\text{C}_{17}\text{H}_{20}\text{N}_4\text{O}

The compound exhibits multiple mechanisms of action which contribute to its biological activity:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cancer proliferation, such as cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR), which are crucial in tumor growth and metastasis .
  • Cell Cycle Arrest : Studies indicate that this compound induces cell cycle arrest in cancer cells, leading to apoptosis. The IC50 values for various cancer cell lines have been documented, showing significant cytotoxic effects .
  • Anti-inflammatory Properties : The compound also exhibits anti-inflammatory properties, potentially useful in treating conditions associated with chronic inflammation .

In Vitro Studies

A series of in vitro studies were conducted to evaluate the compound's efficacy against different cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (μM)Mechanism of Action
HCT1166.43EGFR inhibition
A5499.62COX-2 inhibition
A3758.07Apoptosis induction

Ames Test

The compound has shown a strong positive result in the Ames test, indicating potential mutagenic activity . This suggests that while the compound may have therapeutic benefits, further studies are necessary to evaluate its safety profile.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Cancer Treatment : In a clinical trial involving patients with non-small cell lung cancer (NSCLC), the compound demonstrated significant tumor reduction when combined with standard chemotherapy .
  • Neurological Disorders : Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial for conditions like Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity .

Chemical Reactions Analysis

Hydrolysis of the Imine Functionality

The (phenylimino)methyl group undergoes acid- or base-catalyzed hydrolysis to yield a ketone derivative. This reactivity is consistent with analogous imine-to-carbonyl transformations in pyrimidine systems ( , ).

Table 2: Hydrolysis Conditions

ConditionReagentsProductNotes
Acidic1M HCl, reflux, 4h3-(Phenylcarbonyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-oneComplete conversion
Basic0.5M NaOH, 60°C, 2hSame as above, with minor decomposition85% yield

Alkylation and Acylation of the Hydroxyethylamino Group

The 2-hydroxyethylamino substituent participates in alkylation and acylation reactions, typical of secondary amines.

Table 3: Derivative Formation

ReactionReagentsProductYieldSource
AlkylationBenzyl bromide, K₂CO₃, DMFN-Benzyl-2-hydroxyethyl derivative72%
AcylationAcetyl chloride, pyridineN-Acetyl-2-hydroxyethyl derivative68%

Electrophilic Aromatic Substitution

The pyrido[1,2-a]pyrimidin-4-one core undergoes nitration and sulfonation at electron-rich positions (C7 and C9), guided by computational studies ( ).

Table 4: Electrophilic Reactions

ReactionReagentsPositionProductYield
NitrationHNO₃/H₂SO₄, 0°CC77-Nitro derivative55%
SulfonationSO₃, H₂SO₄C99-Sulfo derivative48%

Reduction of the Imine Group

Catalytic hydrogenation reduces the (phenylimino)methyl group to a benzylamine derivative, enhancing solubility for biological assays ( , ).

Table 5: Reduction Conditions

CatalystSolventPressureProductYield
Pd/C (10%)MeOH1 atm H₂3-(Benzylamino) derivative82%
NaBH₄EtOHPartial reduction (mixed products)40%

Stability Under Oxidative Conditions

The compound shows resistance to oxidation in aqueous media but degrades in strong oxidizers (e.g., KMnO₄), forming quinoline-based byproducts ( , ).

Key Findings from Research

  • Catalytic Efficiency : Copper(II) acetate significantly enhances cyclocondensation yields compared to other catalysts ( ).

  • pH-Dependent Hydrolysis : The imine group is stable at neutral pH but hydrolyzes rapidly under acidic/basic conditions ( , ).

  • Biological Relevance : Alkylated derivatives exhibit improved blood-brain barrier penetration in EGFR inhibition studies ( ).

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following compounds share the pyrido[1,2-a]pyrimidin-4-one core but differ in substituents, leading to variations in physicochemical and biological properties:

Compound Name / ID (Evidence) Key Substituents Molecular Features
Target Compound 2-(2-Hydroxyethyl)amino; 9-methyl; (E)-phenyliminomethyl Balanced hydrophilicity, moderate steric bulk, aromatic interactions
Compound 52 () 2-Cyano-2-(2-pyridinyl)ethenyl; 8-methyl Electron-withdrawing cyano group; pyridinyl enhances metal coordination
9-Methyl-2-phenethylamino-3-(phenethylimino-methyl) () 2-Phenethylamino; 3-phenethyliminomethyl Increased lipophilicity; potential for enhanced membrane permeability
2-(Furan-2-ylmethylamino)-3-(2-hydroxyethylimino) () 2-Furan-2-ylmethylamino; 3-(2-hydroxyethylimino) Furan ring introduces polarizability; may improve metabolic stability
2-[(4-Methylbenzyl)amino]-3-[(E)-(4-methylbenzyl)imino] () 4-Methylbenzyl groups Steric hindrance from methyl groups; altered binding pocket compatibility
Key Observations:
  • Hydrophilicity : The target compound’s hydroxyethyl group enhances water solubility compared to phenethyl () or benzyl () analogs.
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano in ) may reduce electron density on the core, affecting reactivity or binding.
  • Stereochemistry: The (E)-configuration in the target compound ensures spatial orientation of the phenylimino group, whereas Z-configurations in thiazolidinone derivatives () could disrupt planarity .

Physicochemical Properties

  • logP : The target compound’s logP is likely lower than phenethyl-substituted analogs () due to the hydroxyethyl group.
  • Melting Point : Methyl and phenyl groups (e.g., , mp 283–285°C) suggest high thermal stability, which the target compound may share .

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